molecular formula C10H7N3O2S2 B269901 3-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-4H-1,2,4-triazole

3-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-4H-1,2,4-triazole

Cat. No. B269901
M. Wt: 265.3 g/mol
InChI Key: RDZBNXJSEAHMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-4H-1,2,4-triazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties that make it a promising candidate for use in different industries.

Scientific Research Applications

3-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-4H-1,2,4-triazole has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been studied for its antimicrobial, antifungal, and antitumor properties. It has also been investigated for its potential use as a catalyst in organic synthesis reactions. Additionally, this compound has been evaluated for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 3-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-4H-1,2,4-triazole is not well understood. However, it has been reported that this compound may act by inhibiting the activity of certain enzymes that are involved in cellular processes. This inhibition may lead to the disruption of cellular functions and ultimately result in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-4H-1,2,4-triazole have been studied in various experiments. It has been reported that this compound may have an effect on the activity of certain enzymes and may also cause changes in the expression of certain genes. Additionally, this compound has been shown to have an impact on cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-4H-1,2,4-triazole in lab experiments is its unique structure and properties. This compound has been reported to have antimicrobial, antifungal, and antitumor properties, making it a promising candidate for use in various experiments. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are many future directions for research on 3-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-4H-1,2,4-triazole. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, this compound may be studied further for its potential use as a catalyst in organic synthesis reactions. Moreover, this compound may be evaluated in clinical trials for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 3-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-4H-1,2,4-triazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been studied for its antimicrobial, antifungal, and antitumor properties, as well as its potential use as a catalyst in organic synthesis reactions. Although the mechanism of action of this compound is not well understood, it has shown promising results in preclinical studies. There are many future directions for research on this compound, and it may have important implications for the development of new therapies for cancer and other diseases.

Synthesis Methods

The synthesis of 3-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-4H-1,2,4-triazole involves the reaction of 2-amino-1,3,4-thiadiazole with 2-bromo-1,1,1-trifluoroethane in the presence of sodium hydride. The resulting product is then treated with sodium hydroxide to obtain the final compound. This method has been reported in the literature and has been used by researchers to synthesize the compound for various applications.

properties

Product Name

3-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-4H-1,2,4-triazole

Molecular Formula

C10H7N3O2S2

Molecular Weight

265.3 g/mol

IUPAC Name

3-(1H-1,2,4-triazol-5-ylsulfanyl)-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C10H7N3O2S2/c14-17(15)5-8(16-10-11-6-12-13-10)7-3-1-2-4-9(7)17/h1-6H,(H,11,12,13)

InChI Key

RDZBNXJSEAHMNV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2(=O)=O)SC3=NC=NN3

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2(=O)=O)SC3=NC=NN3

Origin of Product

United States

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